molecular formula C17H17ClN2O4S B13430870 O-Isopropyl Chlorthalidone

O-Isopropyl Chlorthalidone

Cat. No.: B13430870
M. Wt: 380.8 g/mol
InChI Key: QCLXXCMKIVGGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Isopropyl Chlorthalidone is a chemical compound that belongs to the class of thiazide-like diuretics. It is structurally related to chlorthalidone, a well-known diuretic used in the treatment of hypertension and edema. This compound is primarily used as a reference material in biochemical research and analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Isopropyl Chlorthalidone involves the isopropylation of chlorthalidone. The process typically includes the reaction of chlorthalidone with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: O-Isopropyl Chlorthalidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .

Mechanism of Action

O-Isopropyl Chlorthalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The resulting diuretic effect reduces plasma volume and decreases blood pressure . The compound also exhibits pleiotropic effects, such as reducing platelet aggregation and vascular permeability .

Comparison with Similar Compounds

Comparison: O-Isopropyl Chlorthalidone is unique due to its isopropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. While chlorthalidone and hydrochlorothiazide are well-established in clinical use, this compound is primarily used in research settings .

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

2-chloro-5-(3-oxo-1-propan-2-yloxy-2H-isoindol-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H17ClN2O4S/c1-10(2)24-17(13-6-4-3-5-12(13)16(21)20-17)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H,20,21)(H2,19,22,23)

InChI Key

QCLXXCMKIVGGRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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